2-Methoxy-5-({4-[4-methyl-3-(propan-2-ylsulfamoyl)phenyl]phthalazin-1-yl}amino)benzamide
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Overview
Description
2-Methoxy-5-({4-[4-methyl-3-(propan-2-ylsulfamoyl)phenyl]phthalazin-1-yl}amino)benzamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a phthalazin-1-yl group, a sulfamoyl group, and a methoxybenzamide moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-({4-[4-methyl-3-(propan-2-ylsulfamoyl)phenyl]phthalazin-1-yl}amino)benzamide typically involves multiple steps, including the formation of the phthalazin-1-yl core, the introduction of the sulfamoyl group, and the attachment of the methoxybenzamide moiety. Common synthetic routes may involve:
Suzuki–Miyaura coupling: This reaction is widely used for forming carbon-carbon bonds and can be employed to couple the phthalazin-1-yl group with the methoxybenzamide moiety.
Nucleophilic substitution: This reaction can be used to introduce the sulfamoyl group onto the phenyl ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for large-scale production. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and minimize costs.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-({4-[4-methyl-3-(propan-2-ylsulfamoyl)phenyl]phthalazin-1-yl}amino)benzamide can undergo various chemical reactions, including:
Reduction: This reaction can be used to reduce specific functional groups, such as nitro groups, to amines.
Substitution: This reaction can introduce new functional groups onto the compound, allowing for further modification.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substituting agents: Halides, sulfonates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols .
Scientific Research Applications
2-Methoxy-5-({4-[4-methyl-3-(propan-2-ylsulfamoyl)phenyl]phthalazin-1-yl}amino)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methoxy-5-({4-[4-methyl-3-(propan-2-ylsulfamoyl)phenyl]phthalazin-1-yl}amino)benzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Properties
Molecular Formula |
C26H27N5O4S |
---|---|
Molecular Weight |
505.6 g/mol |
IUPAC Name |
2-methoxy-5-[[4-[4-methyl-3-(propan-2-ylsulfamoyl)phenyl]phthalazin-1-yl]amino]benzamide |
InChI |
InChI=1S/C26H27N5O4S/c1-15(2)31-36(33,34)23-13-17(10-9-16(23)3)24-19-7-5-6-8-20(19)26(30-29-24)28-18-11-12-22(35-4)21(14-18)25(27)32/h5-15,31H,1-4H3,(H2,27,32)(H,28,30) |
InChI Key |
HRJQIOHORRMHMZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC(=C(C=C4)OC)C(=O)N)S(=O)(=O)NC(C)C |
Origin of Product |
United States |
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